1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a compound that features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and a prop-2-en-1-one group
Preparation Methods
The synthesis of 1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the 5-Methyl-1,2,4-oxadiazole ring: This can be achieved by reacting appropriate precursors such as amidoximes with carboxylic acids or their derivatives under specific conditions.
Attachment of the oxadiazole ring to the piperidine: This step involves the reaction of the oxadiazole derivative with a piperidine derivative, often using a coupling reagent to facilitate the formation of the desired bond.
Introduction of the prop-2-en-1-one group: This final step involves the reaction of the intermediate compound with an appropriate reagent to introduce the prop-2-en-1-one moiety.
Chemical Reactions Analysis
1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced by other groups.
Scientific Research Applications
1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Studies: The compound is used in various biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of 1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains the 5-methyl-1,2,4-oxadiazole moiety but differs in its overall structure and properties.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds feature the 1,2,4-oxadiazole ring and are studied for their various applications.
Properties
IUPAC Name |
1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-12(16)15-6-4-10(5-7-15)8-11-13-9(2)17-14-11/h3,10H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASONYJKFFLUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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